(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl3N2O2S/c25-19-8-5-15(6-9-19)14-32-23-18(11-16-3-1-2-4-22(16)29-23)13-28-31-24(30)17-7-10-20(26)21(27)12-17/h1-13H,14H2/b28-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIZJQLYXFYCFD-XODNFHPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate is a complex organic compound notable for its diverse biological activities. Its structure incorporates a quinoline core, a sulfenyl group, and a dichlorobenzoate moiety, which collectively contribute to its potential pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H15Cl3N2O2S, with a molecular weight of 501.81 g/mol. The compound's structure is characterized by the following features:
- Quinoline Core : Known for antimicrobial and anticancer properties.
- Chlorinated Phenyl Group : Enhances lipophilicity and biological activity.
- Sulfenyl Group : May contribute to redox activity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, quinoline derivatives have been evaluated for their efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloroquinoline | Antimalarial | |
| 2-Aminoquinoline | Antimicrobial | |
| Thioquinoline | Anticancer |
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study highlighted the effectiveness of quinoline-based compounds against multiple cancer cell lines, indicating that modifications in their structure can enhance their cytotoxicity. For instance, the presence of the sulfenyl group in our compound may increase its interaction with cellular targets involved in cancer progression.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Interference with DNA Synthesis : Quinoline derivatives often interact with DNA topoisomerases, disrupting DNA replication in cancer cells.
- Redox Activity : The sulfenyl group may participate in redox reactions, affecting cellular oxidative stress levels.
Study on Antimicrobial Effects
A recent study evaluated various quinoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in this compound significantly improved antimicrobial potency .
Evaluation of Anticancer Activity
In vitro studies using human breast cancer cell lines demonstrated that derivatives similar to our compound exhibited substantial cytotoxic effects. The mechanism involved the induction of apoptosis through mitochondrial pathways and the activation of caspases .
Scientific Research Applications
The compound (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate is a complex organic molecule featuring a quinoline core, a sulfenyl group linked to a chlorinated phenyl ring, and an amino group connected to a dichlorobenzoate moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Chemical Properties and Structure
The molecular formula of this compound is C24H15Cl3N2O2S, and its molecular weight is 501.81 g/mol. Key structural features include:
- Quinoline moiety : Known for diverse biological activities.
- Chlorophenyl group : Associated with enhanced pharmacological properties.
- Sulfenyl group : Implicated in various enzyme interactions.
Potential Biological Activities
The presence of quinoline and chlorophenyl moieties in similar compounds is often associated with various biological activities.
Antimicrobial Activity
Quinoline derivatives have demonstrated activity against bacterial strains, including Salmonella typhi and Bacillus subtilis.
Anticancer Activity
Quinoline derivatives are investigated for their anticancer potential, and the sulfenyl group may enhance the compound's ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Related compounds have shown inhibitory action against enzymes such as acetylcholinesterase (AChE) and urease.
Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Quinoline Derivatives with Halogen Substituents
Example Compound: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .
Key Differences :
- Compound X ’s sulfanyl group may enhance lipophilicity and alter metabolic stability compared to 4k’s methoxyphenyl group.
Dichloro-Substituted Aromatic Compounds
Example Compound: 4,6-Dichloro-2-{[(E)-(3-{[(E)-3,5-dichloro-2-hydroxybenzylidene]amino}-2,2-dimethylpropyl)imino]methyl}phenol .
Key Differences :
- The quinoline core in Compound X may confer π-stacking interactions in biological targets, unlike the phenol-based compound.
- The ester group in Compound X could act as a prodrug moiety, hydrolyzing to release bioactive acids, whereas the hydroxyl group in the phenol derivative may limit bioavailability.
Benzoate Ester-Containing Compounds
Example Compounds : Metsulfuron-methyl, Ethametsulfuron-methyl .
| Property | Sulfonylurea Herbicides | Compound X |
|---|---|---|
| Core Structure | Triazine-sulfonylurea | Quinoline-Schiff base |
| Ester Group | Methyl benzoate | 3,4-Dichlorobenzoate |
| Key Functional Groups | Sulfonylurea, triazine | Sulfanyl, imino |
| Mode of Action | Acetolactate synthase inhibition | Unknown; potential membrane disruption via lipophilic groups |
Key Differences :
- Compound X lacks the triazine-sulfonylurea motif critical for herbicidal activity in sulfonylureas. However, its dichlorobenzoate ester may enhance environmental persistence compared to simpler methyl esters.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Quinoline core formation : Cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions .
- Sulfanyl group introduction : Nucleophilic substitution of a chloroquinoline intermediate with (4-chlorophenyl)methanethiol, using a base like K₂CO₃ in DMF at 80–100°C .
- Imine formation : Condensation of the quinoline-sulfanyl intermediate with 3,4-dichlorobenzoyl chloride in the presence of a dehydrating agent (e.g., molecular sieves) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equiv thiol reagent) and temperature to suppress side reactions like over-oxidation of sulfanyl groups .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., quinoline C3-CH=N resonance at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out adducts .
- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; C18 reverse-phase columns with acetonitrile/water gradients are effective .
Advanced Research Questions
Q. How do metal catalysts influence the stereochemical outcomes of key synthetic steps (e.g., imine formation)?
- Methodological Answer :
-
Catalytic screening : Compare Zn(II) (coordination-driven activation) vs. Cu(I) (transmetallation pathways) in imine condensation. Zn often improves yield but may reduce stereoselectivity, while Cu promotes E-isomer dominance via chelation control .
-
Experimental design : Perform reactions under inert atmosphere (N₂/Ar) with varying catalyst loadings (1–5 mol%). Monitor E/Z ratios via ¹H NMR (olefinic protons) .
-
Case study : For analogous quinoline derivatives, Cu(I) increased E-selectivity to >90% compared to Zn (70–75%) .
Catalyst Temp (°C) E:Z Ratio Yield (%) Zn(OTf)₂ 80 75:25 82 Cu(OTf) 60 92:8 78
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO energies. The electron-deficient quinoline core and electron-rich sulfanyl group create a polarized π-system, influencing nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the dichlorobenzoate group and active-site residues .
- Reactivity predictions : Identify susceptible bonds (e.g., imine C=N) to oxidative cleavage using Fukui indices .
Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Control experiments : Validate assay conditions (e.g., pH, serum concentration) to rule out artifacts. Test against known inhibitors (positive controls) .
- Batch analysis : Compare activity across independently synthesized batches to assess reproducibility .
- Mechanistic studies : Use SPR or ITC to measure binding kinetics directly, bypassing cell-based assay variability .
Q. What strategies stabilize the compound under physiological conditions (e.g., hydrolysis susceptibility)?
- Methodological Answer :
- Degradation profiling : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS. The imine bond is prone to hydrolysis; consider prodrug strategies (e.g., converting to a stable carbamate derivative) .
- Formulation testing : Encapsulate in PEGylated liposomes to enhance plasma stability. Monitor release kinetics using dialysis membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
